molecular formula C24H25N3O3 B2423647 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 685107-58-8

5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B2423647
CAS No.: 685107-58-8
M. Wt: 403.482
InChI Key: AMDZKBBKTDMZPP-UHFFFAOYSA-N
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Description

The compound 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a chemically complex substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one typically involves multi-step organic reactions. The process often starts with the formation of the cyclohexenone ring, followed by the attachment of the hydroxy group. The phenoxy and triazole groups are then added through nucleophilic substitution and click chemistry respectively. Conditions such as anhydrous environments, specific solvents like dichloromethane or ethanol, and catalysts such as copper sulfate may be necessary.

Industrial Production Methods

In an industrial setting, the synthesis process can be scaled up using automated reactors and continuous flow systems to ensure precision and high yields. Process optimization techniques, such as high-throughput screening and green chemistry practices, help improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Often employs hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Typically utilizes nucleophiles such as amines or halides under basic conditions.

Major Products Formed

  • Oxidation may yield corresponding ketones or acids.

  • Reduction can result in the formation of alcohols or alkanes.

  • Substitution reactions often produce new functionalized aromatic rings or modified triazole derivatives.

Scientific Research Applications

5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is valuable in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis and a building block for more complex molecules.

  • Medicine: : Investigated for its potential antifungal, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in the development of new materials, such as polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)phenoxy)benzoic acid

  • 3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

  • 5-{4-(tert-butyl)phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Uniqueness

Compared to these compounds, 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one stands out due to the unique placement of the phenoxy group and the combination of functional groups, which may result in distinctive biological activities and chemical reactivity.

And there you have it, a comprehensive overview of this fascinating compound. Intriguing how a single molecule can have so many layers to explore, isn't it?

Properties

IUPAC Name

5-[3-(4-tert-butylphenoxy)phenyl]-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-24(2,3)17-7-9-19(10-8-17)30-20-6-4-5-16(11-20)21-12-18(28)13-22(29)23(21)27-15-25-14-26-27/h4-11,13-15,21,23,29H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDZKBBKTDMZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C3CC(=O)C=C(C3N4C=NC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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